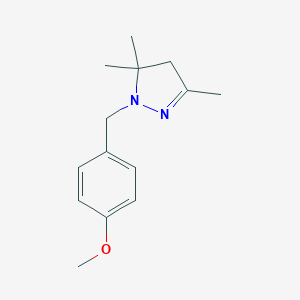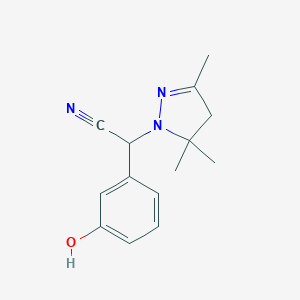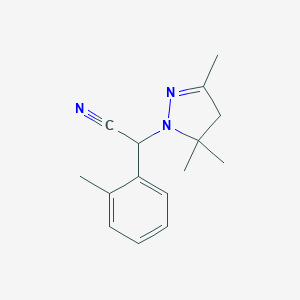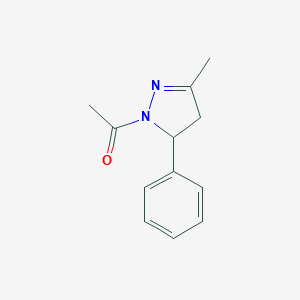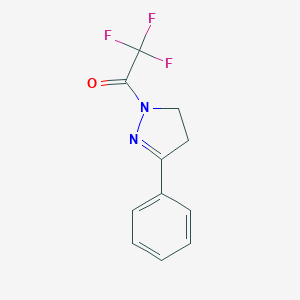
ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. It may also interact with cellular signaling pathways to regulate cell growth and differentiation.
Biochemical and Physiological Effects:
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to regulate glucose metabolism and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate in lab experiments is its potential to yield bioactive compounds with therapeutic applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, it may be useful to investigate its potential as a diagnostic tool for certain diseases. Finally, further studies may be needed to determine its safety and toxicity profile.
Conclusion:
In conclusion, Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, it has been suggested to have potential therapeutic applications. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate involves the reaction of 6-bromoindole-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then subjected to a reaction with 2,4,6-trimethylbenzoyl chloride in the presence of pyridine to yield Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various bioactive compounds. It has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.
Eigenschaften
Produktname |
ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate |
|---|---|
Molekularformel |
C14H16BrNO2 |
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
ethyl 6-bromo-1,2,5-trimethylindole-3-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-5-18-14(17)13-9(3)16(4)12-7-11(15)8(2)6-10(12)13/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
VWPZQMBEIQDTMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)C)Br)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)Br)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)

![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
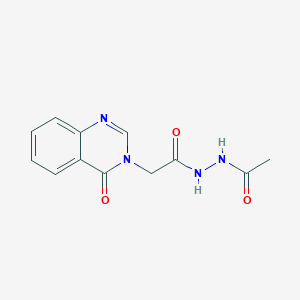
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
